2-[(3R)-piperidin-3-yl]ethanol
Description
Significance of Piperidine (B6355638) Derivatives as Foundational Building Blocks in Organic and Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in the design of drugs and plays a crucial role in the pharmaceutical industry. Piperidine derivatives are integral to the structure of numerous alkaloids and are present in more than twenty classes of pharmaceuticals. lookchem.com Their widespread use stems from the fact that the piperidine skeleton can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules by enhancing membrane permeability, improving receptor binding, and increasing metabolic stability. lookchem.com
These heterocyclic compounds serve as key intermediates and foundational building blocks in a vast number of organic syntheses. They are used in the production of pharmaceuticals such as antipsychotics, analgesics, and antihistamines. The versatility of the piperidine ring allows for various substitutions, leading to a diverse range of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. drugbank.com The development of efficient methods for the synthesis of substituted piperidines remains an important objective in modern organic chemistry.
The Critical Role of Stereochemistry in the Design and Functionality of Chemical Compounds
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in the design and functionality of chemical compounds, especially in the field of medicinal chemistry. parchem.comlookchem.com The spatial arrangement of atoms within a molecule, known as its stereochemistry, can have a profound impact on its physical and chemical properties. parchem.com A critical aspect of stereochemistry is chirality, which refers to molecules that are non-superimposable mirror images of each other, known as enantiomers. researchgate.net
Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological effects in the body. parchem.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. lookchem.com One enantiomer may produce the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. parchem.com The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, underscores the critical importance of stereochemistry in drug safety and efficacy. parchem.comresearchgate.net Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, enabling the creation of more selective and effective drugs with fewer adverse effects. parchem.com
Overview of 2-[(3R)-Piperidin-3-yl]ethanol as a Chiral Precursor in Advanced Synthesis
This compound is a chiral building block that serves as a valuable precursor in the synthesis of more complex and biologically active molecules. Its structure features a piperidine ring with a specific stereocenter at the 3-position, designated as (R), and an ethanol (B145695) substituent. This defined stereochemistry is crucial for its application in creating enantiomerically pure target molecules.
The utility of this compound as a chiral precursor is highlighted by its role in the synthesis of various pharmaceutical agents. For instance, the structurally related (S)-enantiomer, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, is the active pharmaceutical ingredient known as Niraparib. epo.orgregulations.gov Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. chemicalbook.com The synthesis of such complex molecules often relies on the availability of chiral building blocks like this compound to introduce the required stereochemistry. The presence of both a secondary amine and a primary alcohol in its structure provides two reactive sites for further chemical modifications, making it a versatile intermediate in multi-step synthetic pathways. vulcanchem.com
Data Table
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 181472-63-9 parchem.com |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | This compound |
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-piperidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-5-3-7-2-1-4-8-6-7/h7-9H,1-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMMTTWYXWUMNJ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3r Piperidin 3 Yl Ethanol and Its Derivatives
Stereoselective Synthesis Strategies for Enantiopure Compounds
The generation of enantiomerically pure compounds is crucial in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological activities. Several strategies have been developed to obtain the desired (R)-enantiomer of 2-(piperidin-3-yl)ethanol.
Asymmetric Synthesis Approaches Utilizing Chiral Starting Materials
Asymmetric synthesis, which creates a specific stereoisomer, can be achieved by using chiral starting materials. nih.govnumberanalytics.com For instance, the synthesis of 2-substituted piperidin-3-ols has been accomplished with high diastereomeric and enantiomeric excesses (de, ee >96%) starting from a protected glycol aldehyde hydrazone. researchgate.net This method involves an α-alkylation/1,2-addition sequence followed by reductive cleavage of the chiral auxiliary and subsequent ring closure. researchgate.net Another approach utilizes chiral sulfinyl imines to prepare homopropargylic amines with excellent enantiomeric excess, which can then be used in a modular synthesis of substituted piperidines. nih.gov The use of chiral auxiliaries, such as those derived from D-phenylglycinol, has also been reported for the asymmetric synthesis of N-protected 3-methylpiperidin-2-ones, where the stereochemical outcome is influenced by the presence or absence of a protecting group on a hydroxyl function. researchgate.net
Chiral Pool Synthesis Applications for Enantiomeric Control
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. nih.govnumberanalytics.com α-Amino acids are a common source for the chiral pool, providing a template for substrate-controlled asymmetric reactions. nih.gov For example, enantiopure tryptophanol, derived from tryptophan, can be used as a chiral auxiliary to direct the stereochemical outcome of reactions, leading to the synthesis of complex molecules like indolo[2,3-a]quinolizidines. mdpi.com While direct synthesis of 2-[(3R)-piperidin-3-yl]ethanol from a specific chiral pool starting material is not extensively detailed in the provided results, the principles of chiral pool synthesis are broadly applicable for creating chiral piperidine (B6355638) structures.
Enzymatic Kinetic Resolution Techniques for Remote Stereocenter Discrimination
Enzymatic kinetic resolution (EKR) is a powerful method for separating enantiomers of a racemic mixture. acs.org This technique utilizes enzymes that selectively catalyze the transformation of one enantiomer, leaving the other unreacted. acs.orgchemrxiv.org
Lipases are a class of enzymes frequently employed in EKR due to their stability, availability, and broad substrate scope. chemrxiv.orgnih.gov The choice of lipase (B570770) is critical for achieving high enantioselectivity. For the resolution of 2-piperidineethanol (B17955) derivatives, various lipases have been screened. nih.gov Porcine pancreatic lipase (PPL) and Lipase PS from Pseudomonas cepacia have shown opposite enantioselectivities in the acylation of N-protected 2-piperidineethanol. nih.gov Lipase PS was identified as the more selective enzyme for the (R)-enantiomer. nih.gov Optimization of reaction conditions, such as the choice of acylating agent, solvent, and temperature, is crucial for maximizing enantiomeric excess (e.e.) and conversion. acs.orgchemrxiv.org For example, in the acylation of a piperidine atropisomer, trifluoroethyl isobutyrate as the acylating agent and the use of Toyobo LIP-300 lipase resulted in the successful isobutyrylation of the (+)-enantiomer. acs.org
| Lipase | Protecting Group | Enantioselectivity |
| Porcine Pancreatic Lipase (PPL) | Boc, Cbz, Fmoc | Opposite to other lipases |
| Lipase PS (Pseudomonas cepacia) | Boc, Cbz, Fmoc | Higher for (R)-enantiomer |
| Toyobo LIP-300 | - | Effective for isobutyrylation |
Data derived from research on enzymatic kinetic resolution of piperidine derivatives. acs.orgnih.gov
Derivatization and Functional Group Transformation Strategies
The this compound scaffold allows for a wide range of derivatization and functional group transformations, enabling the synthesis of a diverse library of compounds. mdpi.com The hydroxyl group of the ethanol (B145695) side chain and the secondary amine of the piperidine ring are the primary sites for modification.
The hydroxyl group can be readily oxidized under controlled conditions to form the corresponding N-protected aldehyde, a versatile intermediate for further synthesis. mdpi.comnih.gov It can also undergo esterification or etherification. vulcanchem.com The piperidine nitrogen can be N-alkylated or N-acylated. nih.gov For example, the N-Boc protected derivative is a common substrate in enzymatic resolutions. nih.gov These transformations allow for the introduction of various functional groups, which can modulate the molecule's physicochemical properties, such as lipophilicity and basicity, and its biological activity. vulcanchem.com The ability to modify both the side chain and the piperidine ring provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery.
| Functional Group | Transformation | Reagents/Conditions | Resulting Functionality |
| Hydroxyl | Oxidation | Controlled oxidation | Aldehyde |
| Hydroxyl | Esterification | Acylating agents | Ester |
| Amine | N-alkylation | Alkyl halides | Tertiary amine |
| Amine | N-acylation | Acyl chlorides, Anhydrides | Amide |
| Amine | N-protection | Boc-anhydride, Cbz-chloride | Carbamate |
This table summarizes common derivatization strategies. mdpi.comnih.govvulcanchem.com
N-Alkylation Reactions on the Piperidine Nitrogen
The secondary amine of the piperidine ring is a primary site for molecular elaboration through N-alkylation. This reaction is fundamental for introducing a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the final compound. Common strategies involve reaction with alkyl halides, reductive amination with aldehydes or ketones, and borrowing hydrogen methodologies. whiterose.ac.uk
Detailed research findings show that the choice of base, solvent, and alkylating agent is crucial for achieving high yields and preventing side reactions like over-alkylation, which would result in quaternary ammonium (B1175870) salts. researchgate.net For instance, the use of a mild base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) is frequently employed. researchgate.netnih.gov In one approach, a mixture of the piperidine derivative, an alkyl halide (e.g., 1-iodopropane), and K₂CO₃ in acetonitrile is heated to reflux to afford the N-alkylated product. nih.gov
Reductive amination offers a complementary method, particularly for introducing more complex alkyl groups. This two-step, one-pot process involves the initial formation of an iminium intermediate by reacting the piperidine with an aldehyde or ketone, followed by reduction with a hydride reagent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This method was successfully used in the synthesis of arginase inhibitors, where a deprotected piperidine was N-alkylated with 3,4-dichlorobenzaldehyde (B146584) using NaBH(OAc)₃ in 1,2-dichloroethane (B1671644) (DCE). nih.govmdpi.com
| Method | Alkylating Agent | Reagents & Conditions | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Direct Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ or NaHCO₃, heat (e.g., 80°C) | Acetonitrile or DMF | Classic and widely used; requires careful control to avoid quaternization. researchgate.net | nih.gov |
| Reductive Amination | Aldehyde or Ketone (e.g., R-CHO) | NaBH(OAc)₃, room temperature | 1,2-Dichloroethane (DCE) | Mild conditions; suitable for complex and sensitive substrates. mdpi.com | nih.gov |
| Borrowing Hydrogen | Primary Alcohol (e.g., R-CH₂OH) | Iridium or Ruthenium catalyst, heat | Toluene or neat | Atom-economical and environmentally friendly, generating water as the only byproduct. | whiterose.ac.uk |
Modifications of the Hydroxyl Group (e.g., Esterification, Oxidation)
The primary hydroxyl group on the ethanol side chain of this compound provides a second handle for synthetic modification, allowing for the introduction of different functional groups through reactions such as esterification and oxidation. mdpi.com
Esterification is a common transformation used to convert the hydroxyl group into an ester. byjus.com This is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under appropriate catalytic conditions. byjus.com For instance, Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. byjus.com Alternatively, for more sensitive substrates, milder conditions using coupling agents can be employed. The resulting esters can serve as prodrugs or as intermediates for further functionalization. organic-chemistry.org
Oxidation of the primary alcohol can lead to either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions used. The controlled oxidation to an aldehyde is a valuable transformation, as the aldehyde can then participate in various carbon-carbon bond-forming reactions. More vigorous oxidation yields the corresponding carboxylic acid derivative, introducing an acidic moiety that can profoundly alter the molecule's biological and physical properties. A study on the oxidation of secondary alcohols to esters using performic acid found that the reaction proceeds through both ketone and ester formation pathways. rsc.org While this specific reagent is for secondary alcohols, it highlights the potential for direct oxidative transformations. The oxidation of ethanol itself to ethanoic acid can be achieved using oxidizing agents like potassium manganate(VII). savemyexams.com
| Transformation | Reagents & Conditions | Product Functional Group | Significance | Reference |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ (cat.), heat | Ester (R-COO-R') | Introduces ester linkage, potential for prodrugs. byjus.com | byjus.com |
| Acylation | Acyl Chloride (R-COCl), Pyridine (B92270) | Ester (R-COO-R') | Milder conditions than Fischer esterification. | byjus.com |
| Oxidation to Aldehyde | PCC or Dess-Martin periodinane, CH₂Cl₂ | Aldehyde (-CHO) | Creates an electrophilic center for further C-C bond formation. | mdpi.com |
| Oxidation to Carboxylic Acid | KMnO₄, H⁺, heat or Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid (-COOH) | Introduces an acidic functional group. savemyexams.com | savemyexams.com |
Synthesis of Complex Heterocyclic Systems Incorporating the Piperidine Core
The this compound framework can be a starting point for the construction of more elaborate heterocyclic systems, such as fused or spirocyclic structures. These advanced derivatives are often sought in drug discovery programs to explore novel regions of chemical space and to constrain the molecule into a specific bioactive conformation.
One strategy involves intramolecular cyclization reactions. For example, after modification of the hydroxyl and amino groups, a suitably functionalized linear precursor can be induced to cyclize, forming a new ring fused to the piperidine core. Ring-closing metathesis (RCM) is a powerful tool for this purpose, as demonstrated in the synthesis of piperidine derivatives where an N-allyl group and another terminal alkene within the molecule are cyclized using a Grubbs catalyst. nih.gov
Another approach involves multi-component reactions where the piperidine derivative acts as one of the inputs. The Ugi reaction, for instance, combines an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino carboxamides. nih.gov A synthetic procedure for arginase inhibitors was optimized using an Ugi reaction strategy with a ketone derivative as a key substrate. nih.govmdpi.com Such methods are highly valued for their efficiency and ability to generate molecular diversity. The piperidine core is a common feature in many bioactive compounds, and its incorporation into larger, more complex heterocyclic frameworks is a continuous area of research. researchgate.netwhiterose.ac.uk
Methodological Advancements in Pharmaceutical Intermediate Synthesis
The piperidine ring is a privileged scaffold found in numerous approved drugs and clinical candidates. mdpi.com Consequently, the development of efficient and scalable synthetic routes to key piperidine intermediates like this compound and its analogs is of paramount importance to the pharmaceutical industry. acs.orgaartipharmalabs.com
Methodological advancements often focus on achieving high stereochemical purity, improving safety, and reducing costs for large-scale production. Asymmetric synthesis is crucial for producing enantiomerically pure compounds. For example, asymmetric hydrogenation of pyridinium (B92312) salt precursors using chiral metal catalysts is a method to obtain chiral piperidines, although it can be costly. google.comgoogle.com
The compound and its derivatives are key intermediates in the synthesis of various pharmaceutically active agents. For instance, 3-aminopiperidine moieties are central to the structure of Janus Kinase (JAK) inhibitors like Tofacitinib. google.comgoogle.com The synthesis of JDTic analogues, which are kappa opioid receptor antagonists, involves coupling a substituted piperidine amine with a tetrahydroisoquinoline carboxylic acid. acs.org Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, synthesized as selective PI3Kδ inhibitors, have incorporated substituted piperidine moieties through reductive amination with an aldehyde intermediate. celonpharma.com These examples underscore the role of functionalized piperidines as indispensable building blocks in modern drug discovery and development. vulcanchem.combiointerfaceresearch.comorganic-chemistry.org
Stereochemical Characterization and Control in Synthetic Pathways
Methodologies for the Determination of Absolute Configuration
Establishing the absolute stereochemistry of a chiral molecule is a fundamental task in chemical analysis. nsf.gov For piperidine (B6355638) derivatives like 2-[(3R)-piperidin-3-yl]ethanol, several powerful analytical techniques can be employed. The primary methods include X-ray crystallography, chiroptical spectroscopy (specifically Vibrational Circular Dichroism), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.
X-ray Crystallography: This is often considered the definitive method for determining absolute configuration. nsf.gov It provides an unambiguous 3D structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. spark904.nl For this technique to be successful, the compound must be crystalline, and a high-quality single crystal must be obtained. nsf.govnih.gov The crystal structure reveals the precise spatial arrangement of all atoms, allowing for the direct assignment of the R or S configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules. libretexts.org The conformation of the piperidine ring, whether a chair, boat, or twist-boat, is also clearly elucidated. nih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. numberanalytics.combruker.com Unlike standard infrared spectroscopy where the spectra of enantiomers are identical, VCD spectra of enantiomers are mirror images (equal and opposite in sign). spark904.nl This makes VCD a powerful tool for determining the absolute configuration of molecules in solution, eliminating the need for crystallization. spark904.nlbruker.com The experimental VCD spectrum is compared with a spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer). spark904.nl A good match between the experimental and calculated spectra confirms the absolute configuration of the sample. spark904.nl
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This method provides a way to determine enantiomeric purity and can also be used to assign absolute configuration. rsc.orgnih.gov The chiral compound, such as this compound, is reacted with a chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will show distinct signals. researchgate.net By integrating these signals, the enantiomeric excess (ee) can be precisely measured. rsc.org Reagents like Mosher's acid (MTPA) or chiral boronic acids in combination with BINOL are commonly used. researchgate.netacs.org The absolute configuration can often be deduced by analyzing the differences in chemical shifts (Δδ) between the two diastereomers, based on established models of the CDA's shielding/deshielding effects. acs.org
| Methodology | Principle | Sample State | Advantages | Limitations |
|---|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a single crystal to map electron density. libretexts.org | Solid (Single Crystal) | Provides unambiguous, definitive 3D structure. nsf.gov | Requires a high-quality single crystal, which can be difficult to grow. spark904.nl |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared radiation. bruker.com | Solution or Liquid bruker.com | Does not require crystallization; applicable to a wide range of molecules. spark904.nl | Requires quantum mechanical calculations for interpretation. spark904.nl |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which have distinct NMR spectra. researchgate.net | Solution | Allows for determination of enantiomeric excess (ee); does not require specialized equipment beyond a standard NMR spectrometer. rsc.orgresearchgate.net | Requires chemical derivatization; interpretation can be complex (Mosher's method). acs.org |
The Influence of Stereochemistry on Reaction Reactivity and Selectivity
The stereochemistry of a reactant profoundly influences the course of a chemical reaction, affecting both its rate (reactivity) and the stereochemical outcome (selectivity). numberanalytics.com In this compound, the fixed (R)-configuration at the C3 position creates a specific chiral environment that dictates how the molecule interacts with reagents, catalysts, and solvents. This is particularly evident in stereoselective synthesis, where the goal is to favor the formation of one stereoisomer over others.
The substituent at the chiral C3 center of the piperidine ring can direct the approach of incoming reagents through steric hindrance. For example, in reactions involving the piperidine nitrogen or the ethanol (B145695) side chain, the substituent's spatial orientation will render one face of the molecule more accessible than the other. In catalytic processes, the substrate must fit into the chiral pocket of the catalyst in a specific orientation. The (R)-configuration of this compound will have a "matched" or "mismatched" interaction with a given enantiomer of a chiral catalyst. A matched pair leads to a lower energy transition state and a faster reaction, while a mismatched pair results in a higher energy transition state and a slower reaction, forming the basis for kinetic resolution and asymmetric catalysis. nsf.gov
Research into the functionalization of piperidine rings demonstrates the critical role of stereochemistry. For instance, in rhodium-catalyzed C-H functionalization reactions, the choice of a chiral catalyst can control both the site-selectivity (e.g., C2 vs. C4) and the diastereoselectivity of the product. d-nb.infonih.gov The inherent stereochemistry of a substituted piperidine substrate interacts with the chiral catalyst to favor the formation of a specific diastereomer. d-nb.info Similarly, enantioselective cyclization reactions to form chiral piperidines often rely on chiral catalysts that differentiate between prochiral faces of a substrate, a process that is highly sensitive to the existing stereochemical elements within the molecule. umich.edu
| Reaction Type | Substrate Type | Key Factor for Selectivity | Observed Outcome | Reference |
|---|---|---|---|---|
| C-H Functionalization | N-protected piperidines | Chiral dirhodium catalyst | High diastereoselectivity (up to >30:1 d.r.) and moderate to high enantioselectivity (up to 93% ee) achieved by matching the catalyst and protecting group. | d-nb.infonih.gov |
| Intramolecular Cyclization | Unsaturated acetals | Chiral phosphoric acid catalyst | Formation of functionalized chiral piperidines with good enantioselectivity, influenced by solvent polarity. | umich.edu |
| 6π-Azaelectrocyclization | Alkenyl vinyl stannane (B1208499) and chiral amine | Chiral aminoindanol (B8576300) auxiliary | Stereoselective production of tetracyclic precursors to substituted chiral piperidines, controlling two new asymmetric centers. | acs.org |
| Domino Mannich–Michael Reaction | Danishefsky's diene and chiral aldimines | Carbohydrate-based chiral auxiliary | Furnished N-glycosyl dehydropiperidinones with high diastereoselectivity, enabling synthesis of specific piperidine alkaloids. | researchgate.net |
Analysis of Remote Stereocenter Effects on Enantioselectivity
A remote stereocenter is a chiral center that is not directly at the site of a chemical transformation but can still influence its stereochemical outcome. In this compound, the stereocenter at C3 is remote to both the hydroxyl group of the ethanol moiety and the piperidine nitrogen. Nevertheless, this chiral center can exert significant control over the enantioselectivity of reactions occurring at these functional groups.
Beyond enzymatic systems, remote stereocontrol is a key challenge and goal in synthetic chemistry. The development of methods for the remote C-H functionalization of amines highlights this principle. nsf.gov Strategies have been devised where a catalyst can differentiate between prochiral C-H bonds at a δ-position relative to the amine, guided by the existing chirality elsewhere in the molecule. nsf.gov For a substrate like this compound, a catalyst designed for remote functionalization would interact differently with the molecule depending on the conformation of the piperidine ring, which is in turn influenced by the (R)-configuration at C3. This interaction can direct the functionalization to a specific site with a predictable stereochemical outcome, effectively transferring the chiral information from the C3 stereocenter to a newly formed one.
| System/Reaction | Substrate | Key Finding | Significance | Reference |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | N-Boc-piperidine-2-ethanol | Lipases exhibit high enantioselectivity by discriminating the remote stereocenter at C2 during transesterification of the hydroxyl group. | Demonstrates that enzymes can effectively "read" the stereochemistry at a distance from the reaction center, enabling access to enantiopure building blocks. | researchgate.netnih.govmdpi.com |
| Asymmetric C-H Cyanation | Acyclic amines | A chiral copper catalyst can achieve enantioselective cyanation at the δ C-H bond via a 1,5-hydrogen atom transfer (HAT), creating a remote stereocenter. | Provides a strategy for creating chiral piperidines by forming a remote C-C bond with stereocontrol, where the catalyst intercepts an intramolecular radical transfer. | nsf.gov |
| Asymmetric Synthesis of Alkaloids | Enantiopure (S)-N-protected-2-piperidine-aldehyde | The stereocenter at C2 dictates the stereochemical outcome of an asymmetric allylboration reaction to install a second stereocenter. | The existing remote stereocenter serves as the primary control element for introducing new stereocenters in multi-step syntheses. | mdpi.com |
Applications in Advanced Medicinal Chemistry Research and Chemical Biology
Rational Design and Synthesis of Novel Piperidine-Based Pharmacophores
The rational design of new drugs often relies on the use of well-characterized molecular building blocks. 2-[(3R)-piperidin-3-yl]ethanol represents such a building block, incorporating both a cyclic amine characteristic of many neuroactive compounds and a flexible hydroxyethyl (B10761427) side chain that can be modified or used as a key interaction point with a biological target. The synthesis of piperidine (B6355638) derivatives is a mature field, with established methods like the hydrogenation of pyridine (B92270) precursors allowing for the creation of a diverse library of substituted piperidines. nih.gov The inherent chirality of the (3R) configuration is particularly crucial, as biological systems are stereospecific, and a single enantiomer can exhibit significantly different potency and selectivity compared to its mirror image or a racemic mixture.
The piperidine ring of this compound is a prime site for chemical modification to fine-tune its pharmacological profile. Substitutions on the ring can profoundly influence a molecule's affinity, selectivity, and pharmacokinetic properties. For instance, the nitrogen atom of the piperidine ring is a key site for modification. Its basicity and the steric bulk of its substituent can dictate interactions with target receptors.
Strategic modifications can include:
N-Alkylation/N-Arylation: Introducing various substituents on the piperidine nitrogen can alter the molecule's lipophilicity, basicity, and ability to form hydrogen bonds. This is a common strategy to modulate receptor binding affinity and selectivity. For example, studies on 4-oxypiperidine ethers designed as histamine (B1213489) H3 receptor (H3R) antagonists showed that a benzyl (B1604629) moiety at position 1 of the piperidine ring resulted in nanomolar affinity. nih.gov
Ring Carbon Substitution: Adding functional groups to other positions on the carbon skeleton can create additional points of interaction with a target protein, enhancing potency or conferring selectivity. The conformational flexibility of the piperidine ring can be influenced by these substitutions, locking the molecule into a bioactive conformation. scbt.com
Bioisosteric Replacement: Replacing parts of the piperidine scaffold with other groups that have similar physical or chemical properties can lead to improved therapeutic characteristics.
The following table illustrates how hypothetical substitutions on a piperidine core, inspired by findings in related structures, could modulate biological activity.
| Substitution Site | Substituent Type | Potential Impact on Biological Target Interaction |
| Piperidine Nitrogen (N1) | Small alkyl (e.g., -CH₃) | May increase lipophilicity; can influence pKa. |
| Bulky aryl (e.g., -Benzyl) | Can engage in π-π stacking interactions with aromatic residues (e.g., Phe, Tyr) in a binding pocket. nih.gov | |
| Polar group (e.g., -(CH₂)₂-OH) | Can form hydrogen bonds, increasing affinity and altering solubility. | |
| Piperidine Carbon (C4) | Aromatic ring | Can enhance receptor affinity through hydrophobic or stacking interactions. nih.gov |
| Carboxamide | Can act as a hydrogen bond donor/acceptor, influencing binding. scbt.com |
The piperidine motif is prevalent in many CNS-active drugs. Its structural properties allow it to interact with a variety of CNS receptors, including dopamine (B1211576), serotonin, and opioid receptors. The development of selective ligands for these receptors is a key strategy in treating neurological and psychiatric disorders. A common approach involves designing molecules that combine the piperidine core with other pharmacophoric elements, such as an aryl group and a flexible linker. nih.gov
The design strategy for CNS agents based on the this compound scaffold would involve:
Target Identification: Selecting a specific CNS receptor subtype, for example, the dopamine D3 receptor, which is a target for psychomotor stimulants. nih.gov
Pharmacophore Modeling: Identifying the key structural features required for high-affinity and selective binding. This often includes a basic nitrogen (from the piperidine ring), a hydrogen-bonding feature (from the ethanol (B145695) hydroxyl group), and specific hydrophobic regions.
Lead Generation: Synthesizing a focused library of compounds by modifying the this compound core. Modifications would include varying the substituent on the piperidine nitrogen and derivatizing the hydroxyl group to explore the chemical space around the target's binding site.
In Vitro Evaluation: Screening the synthesized compounds for their binding affinity and functional activity at the target receptor and related off-target receptors to determine selectivity. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations
Understanding the relationship between a molecule's structure and its biological activity is fundamental to modern drug discovery. SAR studies explore how specific changes to a compound's chemical structure affect its biological potency. QSAR takes this a step further by using statistical methods to create mathematical models that quantitatively describe this relationship. mdpi.com For derivatives of this compound, these investigations are crucial for optimizing lead compounds into clinical candidates.
The foundation of any SAR study is the synthesis and biological testing of a series of related compounds (analogs). The process typically involves:
Systematic Structural Modification: A lead compound, potentially derived from this compound, is systematically modified. For example, the length of the alkyl chain on the nitrogen might be varied, or the hydroxyl group could be converted to an ether or an ester.
Biological Assays: Each new analog is tested for its biological activity. For receptor ligands, this often involves radioligand binding assays to determine the binding affinity (Ki or IC50 value). For enzyme inhibitors, it involves measuring the concentration required to inhibit the enzyme's activity by 50% (IC50). For instance, in the development of CXCR3 antagonists, a series of pyridyl-piperazinyl-piperidine derivatives were synthesized and evaluated for their binding affinity to the human CXCR3 receptor. nih.gov
Data Analysis: The biological activity data is compiled and compared across the series of analogs. This allows researchers to deduce which structural features are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability. For example, an SAR study might reveal that a specific stereochemistry at position 3 of the piperidine ring is critical for activity, while a variety of substituents are tolerated on the piperidine nitrogen.
Computational chemistry provides powerful tools to complement and guide experimental SAR studies. QSAR models aim to predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors (numerical representations of a molecule's properties) and experimentally measured biological activity. researchgate.net
Common computational techniques include:
2D-QSAR: This method uses descriptors derived from the 2D representation of the molecule, such as molecular weight, logP (lipophilicity), and topological indices. researchgate.net Multiple Linear Regression (MLR) is often used to build the model. nih.gov
3D-QSAR: These more advanced methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors that describe the 3D properties of molecules, such as their shape (steric fields) and electronic properties (electrostatic fields). nih.govmdpi.com These models can provide intuitive 3D contour maps that show where modifications are likely to increase or decrease activity.
The robustness and predictive power of QSAR models are assessed using various statistical metrics, as shown in the table below, which compiles representative data from studies on various heterocyclic compounds.
| QSAR Model Type | R² (Coefficient of Determination) | Q² (Cross-validated R²) | pred_r² (External Validation) | Reference |
| 2D-QSAR (Quinoline-Amino-piperidine) | 0.8507 | 0.7765 | 0.8364 | ijpsnonline.com |
| 3D-QSAR/CoMFA (Liquiritigenin) | 0.91 | 0.62 | 0.85 | nih.gov |
| 3D-QSAR/CoMSIA (Liquiritigenin) | 0.92 | 0.59 | 0.83 | nih.gov |
| MLR-QSAR (Furan-pyrazole piperidine) | 0.742 - 0.832 | 0.684 - 0.796 | Not Reported | nih.gov |
R²: Indicates how well the model fits the training data.
Q²: Measures the internal predictive ability of the model via cross-validation.
pred_r²: Measures the model's ability to predict the activity of an external test set of compounds.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is an invaluable tool for understanding the molecular basis of ligand-target recognition and for rationalizing observed SAR.
In the context of designing ligands from this compound, docking simulations can:
Predict Binding Poses: Determine the most likely three-dimensional arrangement of the ligand within the receptor's active site.
Identify Key Interactions: Reveal specific interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies of H3R antagonists showed that the protonated nitrogen from a piperidine ring can form a salt bridge with an aspartate residue (Asp114) and cation-π interactions with tyrosine (Tyr115) and phenylalanine (Phe398) residues in the binding pocket. nih.gov
Explain Selectivity: By docking a ligand into the active sites of different receptor subtypes, researchers can understand the structural basis for its selectivity.
Guide Lead Optimization: Docking results can suggest specific structural modifications to the ligand to enhance its interaction with the target, for instance, by adding a group that can form a new hydrogen bond.
The process involves using a scoring function to estimate the binding affinity for different poses, allowing researchers to rank potential ligands before they are synthesized. nih.gov This structure-based drug design approach significantly accelerates the discovery of potent and selective drug candidates.
Computational Approaches in SAR and QSAR Modeling
Applications of Machine Learning and Artificial Intelligence in Activity Prediction
The application of machine learning (ML) and artificial intelligence (AI) in medicinal chemistry has revolutionized the prediction of biological activities of novel compounds, including derivatives of this compound. These computational approaches are instrumental in navigating the vast chemical space to identify molecules with desirable therapeutic properties, thereby accelerating the drug discovery pipeline. By leveraging large datasets of chemical structures and their corresponding biological activities, ML models can learn complex structure-activity relationships (SAR) that are not immediately obvious to human researchers.
Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent machine learning technique used to predict the bioactivity of compounds. For classes of molecules that include the piperidine scaffold, QSAR models have been successfully developed to forecast their therapeutic and toxicological profiles. nih.gov For instance, various linear and nonlinear QSAR models have been proposed for predicting the toxicity of piperidine derivatives. nih.gov These models utilize 2D topological descriptors calculated from the molecular structure to establish a mathematical relationship with the observed biological activity. nih.gov Techniques such as ordinary least squares multilinear regression (OLS-MLR), support vector machines (SVM), and neural networks are employed to build these predictive models. nih.gov The robustness and predictive power of these models are rigorously assessed through internal and external validation methods. nih.gov
The general workflow for developing such predictive models involves several key steps, as illustrated in the table below.
Table 1: General Machine Learning Workflow in Drug-Target Interaction Prediction
| Step | Description |
|---|---|
| 1. Data Preprocessing | Input data for the drug (e.g., chemical structure) and the target protein are prepared and formatted. |
| 2. Model Training | An underlying machine learning algorithm is trained on a dataset of known interactions to learn the patterns. |
| 3. Prediction | The trained model is then used to predict the activity of new, untested compounds. |
This table outlines the fundamental steps in applying machine learning for the prediction of drug-target interactions, a process applicable to derivatives of this compound. mdpi.com
While specific ML studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to other piperidine-containing compounds are directly transferable. These in silico screening approaches allow for the rapid assessment of virtual libraries of this compound derivatives, prioritizing the synthesis and biological evaluation of candidates with the highest predicted potency and desired pharmacological profile. This significantly reduces the time and resources required in the early stages of drug discovery. nih.gov
Research on Enzyme Inhibition Mechanisms and Receptor Agonism
The this compound scaffold is a versatile building block in the design of molecules that interact with various enzymes and receptors, leading to the modulation of their biological activity.
Studies on Renin-Angiotensin System Modulators
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis, making it a key target for antihypertensive therapies. nih.gov The enzyme renin catalyzes the rate-limiting step in this pathway, and its inhibition is a validated strategy for controlling hypertension. nih.gov The 3,4-disubstituted piperidine core, a close structural relative of this compound, has been identified as a promising scaffold for the development of potent and orally bioavailable direct renin inhibitors. nih.gov
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the substituents on the piperidine ring to enhance binding affinity and pharmacokinetic properties. nih.govnih.gov For example, the optimization of the 4-position of 3,4-disubstituted piperidine-based renin inhibitors has led to the discovery of compounds with suitable profiles for further development. nih.gov A cis-configured 3,5-disubstituted piperidine was discovered as a high-throughput screening hit, and subsequent optimization of the residues flanking this central scaffold resulted in analogs with improved potency. nih.gov The introduction of a hydroxyl group on the piperidine core has been shown to furnish inhibitors with improved pharmacokinetic profiles in preclinical models. nih.gov
The table below summarizes key findings from SAR studies on piperidine-based renin inhibitors.
Table 2: Structure-Activity Relationship (SAR) Insights for Piperidine-Based Renin Inhibitors
| Modification | Impact on Activity/Properties |
|---|---|
| Optimization of the 4-position on the piperidine ring | Led to the discovery of compounds with development potential. nih.gov |
| Introduction of a hydroxyl group to the piperidine core | Improved pharmacokinetic profiles in rat models. nih.gov |
| Optimization of prime and nonprime site residues | Resulted in analogues with enhanced potency. nih.gov |
This table highlights significant structural modifications and their impact on the development of piperidine-based renin inhibitors.
These research efforts have led to the identification of piperidine derivatives with potent renin inhibitory activity in the low nanomolar range and efficacy in animal models of hypertension. nih.gov
Investigation of Muscarinic Acetylcholine (B1216132) Receptor Agonists
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that are widely expressed in the central and peripheral nervous systems and are involved in a variety of physiological functions. nih.gov The development of subtype-selective muscarinic agonists is a key objective for treating various neurological and psychiatric disorders. mdpi.com The piperidine scaffold is a common feature in many muscarinic receptor ligands. nih.gov
While direct studies on this compound as a muscarinic agonist are limited, research on structurally related piperidine derivatives provides valuable insights. For instance, the design and synthesis of piperidinyl piperidine analogues have led to the identification of potent and selective M2 muscarinic receptor antagonists. nih.gov Furthermore, pharmacophore-based screening and structure-based optimization have been employed in the design and synthesis of novel mAChR antagonists based on a piperazine (B1678402) scaffold, which shares structural similarities with piperidine. semanticscholar.org These studies demonstrate the utility of the piperidine core in designing ligands that can modulate the activity of muscarinic receptors.
Exploration of Kappa Opioid Receptor Antagonists
The kappa opioid receptor (KOR) is implicated in mood, motivation, and addiction, making it an attractive target for the development of novel therapeutics for depression, anxiety, and substance use disorders. nih.gov The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore, which can be conceptually derived from the this compound scaffold, has been a cornerstone in the development of potent and selective KOR antagonists. nih.gov
A prominent example is the compound JDTic, a highly selective KOR antagonist. wikipedia.org The development of JDTic and its analogs has been a significant focus of research in this area. nih.gov Studies have been conducted to understand the importance of the methyl substituents on the piperidine ring for antagonist activity. nih.gov These investigations revealed that neither the 3-methyl nor the 3,4-dimethyl groups are essential for achieving potent and selective KOR antagonism. nih.gov
The table below presents in vitro opioid receptor antagonist activities for JDTic and its analogs.
Table 3: In Vitro Opioid Receptor Antagonist Activities of JDTic and Analogs
| Compound | Ke (nM) at κ receptor | Selectivity (κ vs μ) | Selectivity (κ vs δ) |
|---|---|---|---|
| JDTic | 0.020 | 25 | 290 |
| 4a | 0.69 | 98 | 1343 |
| 4b | 0.18 | 211 | 8222 |
| 4c | 0.033 | 342 | 27360 |
| 4f | 0.023 | 154 | 5600 |
This table showcases the potency and selectivity of JDTic and its analogs, demonstrating that modifications to the piperidine core can yield highly effective KOR antagonists. nih.gov
The long duration of action of early KOR antagonists like JDTic has prompted the search for novel antagonists with shorter-acting profiles. oup.com The understanding of the KOR structure, facilitated by the use of JDTic, has provided a molecular framework for the structure-based design of new drugs with improved pharmacological properties. rti.org
Development of Chemical Probes and Research Tools for Biological Systems
The this compound scaffold serves as a valuable starting point for the development of chemical probes and research tools to investigate biological systems.
Design of Ligands for Neurotransmitter Systems
The piperidine ring is a privileged structure in medicinal chemistry, frequently incorporated into ligands targeting neurotransmitter receptors and transporters. mdpi.com The versatility of the piperidine scaffold allows for its functionalization to create diverse libraries of compounds for screening against various biological targets. mdpi.com
Derivatives of piperidine have been explored as ligands for a wide range of neurotransmitter systems, including dopamine, serotonin, and norepinephrine (B1679862) receptors and transporters. google.com For example, piperidine-piperazine compounds have been designed as ligands for these targets, with potential applications in treating a host of central nervous system disorders. google.com The synthesis of these compounds often involves straightforward chemical modifications of the piperidine core, enabling the exploration of structure-activity relationships. mdpi.com
In the context of the dopamine system, the design of ligands selective for the D3 receptor subtype has been a focus of research. nih.gov The development of such ligands has involved the incorporation of an aryl-substituted piperazine ring, a close analog of the piperidine structure, linked to other chemical moieties. nih.gov These efforts have led to the identification of compounds with high affinity and selectivity for the D3 receptor, providing valuable tools for elucidating its role in the brain. nih.gov
Exploration of Bioactive Scaffold Modifications for Cytotoxicity Research
Extensive literature searches did not yield specific studies on the modification of the this compound scaffold for the direct purpose of cytotoxicity research. Scientific research has, however, explored the cytotoxic potential of various other classes of piperidine derivatives. While not direct modifications of this compound, these studies provide insight into how the broader piperidine scaffold can be functionalized to elicit cytotoxic effects.
One area of investigation has been the synthesis of phenacyl derivatives of alkyl piperidines. For instance, researchers have synthesized novel phenacyl derivatives of both Piperidine-2-methanol and Piperidine-2-ethanol and evaluated their cytotoxic activity using the brine shrimp lethality assay. pjps.pk This research demonstrates a strategy of modifying the piperidine core with aromatic ketones to explore potential cytotoxic agents.
Another avenue of research has focused on the structure-activity relationships of 3,5-bis(arylidene)-4-piperidones and their N-acryloyl analogues as cytotoxic agents. nih.gov These studies have shown that modifications to the aryl substituents and the nitrogen of the piperidine ring can significantly influence their cytotoxic potency against various cancer cell lines. nih.gov Specifically, the N-acyl derivatives were found to be considerably more bioactive than their parent compounds. nih.gov
Furthermore, dimeric forms of 3,5-bis(benzylidene)-4-piperidones have been synthesized and shown to exhibit tumor-selective cytotoxicity. mdpi.com These compounds were found to be highly toxic to several human malignant cell lines while being less toxic to non-malignant cells. mdpi.com Mechanistic studies on a lead compound from this series indicated that it induced apoptosis through the activation of caspases, depolarization of the mitochondrial membrane, and generation of reactive oxygen species. mdpi.com
While the direct exploration of this compound as a scaffold for generating cytotoxic agents is not documented in the available literature, the research on other piperidine-containing molecules highlights the potential of this heterocyclic core in the design of new anticancer agents. Future research could potentially explore modifications of the this compound scaffold, such as esterification or etherification of the primary alcohol, or N-alkylation or N-acylation of the piperidine nitrogen, to investigate if such derivatives exhibit cytotoxic properties.
Role As a Strategic Intermediate in Complex Molecule Synthesis
Precursor in Diverse Pharmaceutical Development Pathways
The piperidine (B6355638) motif is a prevalent scaffold in a vast number of active pharmaceutical ingredients (APIs), and chiral versions like 2-[(3R)-piperidin-3-yl]ethanol are of particular interest. encyclopedia.pubthieme-connect.com The specific (R)-configuration at the 3-position of the piperidine ring is often critical for the desired biological activity and selectivity of a drug molecule. thieme-connect.com This compound and its derivatives are utilized as key intermediates in the synthesis of a wide range of therapeutic agents.
For instance, derivatives of chiral 3-aminopiperidine, a related structural motif, are used to synthesize inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a target for type 2 diabetes treatment. google.com The synthesis of various piperidine-containing compounds has been explored for numerous therapeutic applications, including their use as anticancer agents, treatments for Alzheimer's disease, analgesics, and antipsychotics. encyclopedia.pub The strategic introduction of the this compound unit can influence a molecule's physicochemical properties, enhance its biological activity and selectivity, improve its pharmacokinetic profile, and potentially reduce toxicity. thieme-connect.com
The synthesis of complex pharmaceutical agents often involves multi-step sequences where the piperidine ring is a core component. For example, in the synthesis of certain antihypertensive agents, substituted piperidinyl derivatives are key intermediates. jst.go.jp Similarly, in the development of selective muscarinic agonists, a chiral 4-hydroxyethylpiperidine, a regioisomer of the title compound, is a crucial intermediate that is cyclized to form a bicyclic core. rsc.org
Building Block for Chiral Molecules and Advanced Organic Synthesis
The utility of this compound extends beyond its direct integration into pharmaceutical candidates; it is also a fundamental building block in the broader field of chiral and advanced organic synthesis. aablocks.com The concept of "chiral pool synthesis" heavily relies on the use of readily available, enantiomerically pure compounds like this piperidine derivative to construct complex chiral molecules. mdpi.comrsc.org This strategy avoids the often challenging and costly process of creating stereocenters from scratch.
The stereoselective synthesis of substituted piperidines is a significant area of research in organic chemistry. nih.govepa.gov The presence of both a nucleophilic nitrogen and a hydroxyl group in this compound allows for a variety of chemical transformations. The nitrogen atom can be acylated, alkylated, or participate in coupling reactions, while the hydroxyl group can be oxidized, converted to a leaving group for substitution, or used in esterification or etherification reactions.
For example, the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been achieved using N-alkylation of racemic piperidinyl indoles with a chiral auxiliary, followed by separation of diastereomers and subsequent deprotection. nih.gov This highlights how the piperidine nitrogen can be functionalized to create more complex chiral structures. Furthermore, the asymmetric synthesis of piperidin-2-ones has been demonstrated where a hydroxyl group on a chiral auxiliary directs the stereochemical outcome of an alkylation reaction. researchgate.net
Integration into Polycyclic and Heterocyclic Compound Synthesis
The structural features of this compound make it a suitable precursor for the synthesis of more complex polycyclic and heterocyclic systems. mdpi.com The piperidine ring itself is a fundamental heterocycle, and its functional groups provide handles for annulation reactions to build fused or bridged ring systems. encyclopedia.pub
Various synthetic methodologies are employed to construct piperidine-containing heterocycles. These include intramolecular cyclization reactions, mdpi.com multicomponent reactions, researchgate.net and cycloaddition reactions. mdpi.com For instance, piperidine derivatives can be used in condensation reactions with other reagents to form new heterocyclic rings. clockss.orglupinepublishers.com
The synthesis of polycyclic compounds can also incorporate piperidine scaffolds. In one example, a piperidinyl group is attached to a dibenzofluorene (B14450075) core to create potential anticancer agents. frontiersin.org The synthesis of complex nitrogen-containing heterocycles often relies on the strategic use of functionalized piperidines. organic-chemistry.org For example, the synthesis of 1,2,3,4-tetrahydro-2-oxoquinazolines, a class of compounds with potential antihypertensive activity, involves the coupling of a piperidinyl moiety to a quinazolinone precursor. jst.go.jp
The versatility of the piperidine ring system in forming complex heterocyclic structures is further illustrated by its use in the synthesis of spiro-heterocycles and fused bicyclic systems. thieme-connect.com The ability to selectively react at either the nitrogen or the hydroxyl group of this compound provides chemists with a powerful tool for constructing a diverse array of complex molecules with potential biological activity.
Emerging Research Avenues and Future Perspectives
Development of Novel Stereoselective Synthetic Methodologies
The precise three-dimensional arrangement of atoms in a molecule is critical for its biological function. Consequently, the development of efficient and highly selective methods for synthesizing specific stereoisomers of piperidines, such as 2-[(3R)-piperidin-3-yl]ethanol, is a paramount objective in organic chemistry. nih.govresearchgate.net Researchers are moving beyond traditional methods to create more direct and versatile synthetic routes.
A significant trend is the shift toward catalytic asymmetric synthesis, which uses small amounts of a chiral catalyst to produce large quantities of an enantiomerically pure product. numberanalytics.com Key areas of innovation include:
Catalytic Asymmetric Hydrogenation and Functionalization : This approach involves the dearomatization of flat pyridine (B92270) precursors to create three-dimensional piperidine (B6355638) rings. mdpi.com For instance, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with partially reduced pyridines can produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.org Similarly, chiral copper catalysts have been developed to achieve the asymmetric δ C-H cyanation of acyclic amines, providing a novel and highly enantioselective pathway to chiral piperidines. nih.gov
Biocatalysis : The use of enzymes for chemical transformations offers high selectivity under environmentally benign conditions. Recently, a dual-enzyme system combining an oxidase and a reductase has been used to convert pyridiniums into enantioenriched 3- and 4-substituted piperidines. acs.org A new method that combines biocatalytic C-H oxidation with radical cross-coupling simplifies the synthesis of complex piperidines, reducing multi-step processes to as few as two to five steps. news-medical.net
Organocatalysis : This metal-free approach uses small organic molecules as catalysts. While it offers mild reaction conditions, challenges such as high catalyst loading and scalability can arise. nih.gov
These emerging methodologies offer significant advantages over classical approaches, such as chiral pool synthesis, by providing greater flexibility and efficiency. nih.gov
Table 1: Comparison of Modern Stereoselective Synthetic Approaches for Piperidines
| Methodology | Core Principle | Advantages | Future Direction |
| Catalytic Asymmetric Functionalization | Use of chiral transition metal catalysts (e.g., Rh, Cu, Pd) to functionalize pyridine or its derivatives with high stereocontrol. nih.govacs.org | High enantioselectivity, broad substrate scope, and the ability to create complex 3D structures from simple precursors. acs.orgnih.gov | Development of more robust catalysts with higher turnover numbers and tolerance for a wider range of functional groups. |
| Biocatalysis | Employment of enzymes to perform highly specific chemical transformations. news-medical.net | Exceptional selectivity, operates under mild, environmentally friendly conditions (e.g., in water). news-medical.net | Expanding the enzyme toolbox and engineering enzymes for non-natural reactions and broader substrate compatibility. |
| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batches. numberanalytics.com | Enhanced reaction efficiency, improved safety, reduced waste, and easier scalability. numberanalytics.com | Integration with automated platforms and real-time analytics for process optimization. |
| Radical-Mediated C-H Functionalization | Using radical chemistry to selectively form new bonds at specific C-H positions. nih.gov | Accesses previously hard-to-reach molecular positions, enabling novel disconnections in retrosynthesis. nih.gov | Improving control over regioselectivity and enantioselectivity in complex molecular settings. |
Integration of Advanced Computational Design with Experimental Synthesis
The convergence of computational chemistry and experimental synthesis is creating a paradigm shift in how molecules are designed and created. nso-journal.org For scaffolds like this compound, computational tools are becoming indispensable for accelerating the discovery of new derivatives with enhanced properties. mdpi.com
Computer-Aided Drug Design (CADD) employs techniques like structure-based drug design (SBDD) and ligand-based drug design (LBDD) to predict how a molecule will interact with a biological target. nih.gov This allows researchers to computationally screen virtual libraries of compounds, prioritizing those with the highest predicted affinity and selectivity for synthesis. nih.gov For example, computational studies on donepezil, a piperidine-containing drug, have been used to design new derivatives with potentially improved binding to its target, acetylcholinesterase. researchgate.net
The future of this field lies in the deeper integration of artificial intelligence (AI) and machine learning (ML). numberanalytics.comunipg.it These technologies are being trained to:
Predict Reaction Outcomes : AI models can analyze vast datasets of chemical reactions to predict the most likely products and optimal conditions, saving significant experimental time and resources. unipg.itresearchgate.net
Plan Synthetic Routes : AI-driven retrosynthesis programs can propose novel and efficient synthetic pathways to complex target molecules that a human chemist might not consider. nih.gov
Accelerate Materials Discovery : The combination of automated flow synthesis with machine learning has been shown to rapidly identify materials with superior properties. nso-journal.org
The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is one example of a collaborative effort to advance these data-driven approaches, highlighting the industry's commitment to integrating AI into the core of chemical synthesis. researchgate.netnih.gov
Identification of Underexplored Biological Targets for Piperidine Scaffolds
The piperidine scaffold is a privileged structure, known to interact with a wide array of biological targets, including enzymes, receptors, and ion channels, leading to applications in oncology, neuroscience, and infectious diseases. mdpi.comclinmedkaz.orgbohrium.com However, a vast portion of the human proteome remains "undrugged," presenting a significant opportunity for identifying novel targets for piperidine-based therapeutics. harvard.edu
Emerging strategies to uncover these new targets include:
Chemoproteomics : This powerful technique uses chemical probes, often based on a known scaffold, to identify protein binding partners directly within a complex biological system like a cell lysate. core.ac.uknih.gov For instance, a fluorescent-linked enzyme chemoproteomic strategy (FLECS) identified a benzo[d]imidazole-2-one derivative containing a piperidine ring as a novel inhibitor of the NLRP3 inflammasome. mdpi.com Photoaffinity labeling is another advanced chemoproteomic method that uses UV light to create a covalent bond between a small molecule and its interacting protein, enabling target identification. researchgate.net
In Silico Target Prediction : Computational tools can predict the likely biological targets of a given molecule. Web-based tools like SwissTargetPrediction have been used to analyze new piperidine derivatives and predict their interactions with various enzymes, receptors, and transport systems, suggesting potential applications in treating cancer and CNS disorders. clinmedkaz.orgclinmedkaz.org
Phenotypic Screening : This approach involves testing compounds in cell-based or organism-based models of disease to identify molecules that produce a desired therapeutic effect, without a preconceived target. The subsequent challenge, known as target deconvolution, then uses methods like chemoproteomics to identify the specific protein responsible for the observed effect. nih.gov
Future research will focus on applying these techniques systematically to libraries of diverse piperidine derivatives. By exploring new biological space, researchers aim to unlock the therapeutic potential of piperidines against novel disease targets, including challenging ones like protein-protein interactions. researchgate.net
Q & A
Q. What are the recommended synthesis routes for 2-[(3R)-piperidin-3-yl]ethanol, and how can stereochemical purity be ensured?
- Methodological Answer : Common synthesis routes involve nucleophilic substitution or hydrogenation of precursors like amino ketones. For example, catalytic hydrogenation of a ketone intermediate using Pd/C under hydrogen pressure (3 atm) can yield the target alcohol . To ensure stereochemical purity, chiral chromatography (e.g., HPLC with a chiral stationary phase) or enzymatic resolution methods should be employed. Spectroscopic characterization via and can confirm the (3R)-configuration, while polarimetry or X-ray crystallography validates enantiomeric excess .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Due to its corrosive nature and potential for severe tissue damage upon exposure, researchers must:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- Store the compound in a tightly sealed container away from strong oxidizers, acids, or bases to prevent decomposition into toxic gases (e.g., CO, NO) .
- Follow first-aid measures: Immediate eye/skin rinsing (15+ minutes with water) and medical consultation if ingested or inhaled .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : identifies proton environments (e.g., -OH at δ 1.5–2.0 ppm, piperidine protons at δ 2.5–3.5 ppm). confirms carbon framework .
- IR Spectroscopy : Detects functional groups (O-H stretch ~3300 cm, C-N stretch ~1200 cm) .
- Mass Spectrometry (MS) : Determines molecular weight (129.2 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound derivatives?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to pinpoint rate-limiting steps. For example, using ethanol as a solvent may enhance solubility of intermediates .
- Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Pd) for hydrogenation efficiency and selectivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition + cell-based viability tests) to rule out false positives .
- Enantiomeric Purity Check : Impure stereoisomers may skew results. Re-evaluate samples using chiral HPLC or circular dichroism (CD) .
- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., fluorination at the piperidine ring) to correlate structural changes with activity trends .
Q. How does pH affect the stability of this compound, and what decomposition products form under extreme conditions?
- Methodological Answer :
- Stability Testing : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC. It is unstable in strong acids/bases, decomposing into piperidine derivatives and ethanol byproducts .
- Thermogravimetric Analysis (TGA) : Heating above 150°C releases CO, CO, and nitrogen oxides, confirmed by GC-MS .
Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic substitution or oxidation reactions using software like Gaussian or ORCA .
- Molecular Docking : Predict binding affinities to biological targets (e.g., GPCRs) using AutoDock Vina, guiding medicinal chemistry applications .
Methodological Notes
- Safety Compliance : Always reference Safety Data Sheets (SDS) for handling, storage, and disposal .
- Data Reproducibility : Document reaction parameters (solvent purity, temperature gradients) meticulously to ensure reproducibility .
- Collaborative Tools : Utilize cheminformatics platforms (PubChem, Reaxys) for structural and bioactivity data mining .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
